molecular formula C14H13ClN2O6S2 B2703882 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid CAS No. 794573-84-5

4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid

Cat. No.: B2703882
CAS No.: 794573-84-5
M. Wt: 404.84
InChI Key: VFBBWVHYYRJPCK-UHFFFAOYSA-N
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Description

4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid (CAS 794573-84-5) is a high-purity chemical reagent intended for research and development purposes . This compound features a benzoic acid core substituted with both chloro and sulfonamide functional groups, specifically a 4-sulfamoylbenzyl-sulfamoyl moiety . With a molecular formula of C14H13ClN2O6S2 and a molecular weight of 404.85 g/mol, it offers researchers a complex sulfonamide derivative for investigative studies . Sulfonamides represent a significant class of compounds in medicinal chemistry, historically recognized as promising chemotherapeutic agents . Researchers are exploring sulfonamide derivatives for a wide spectrum of biological and pharmacological activities, which may include antibacterial, anti-fungal, carbonic anhydrase inhibition, and anti-inflammatory properties, among others . Furthermore, certain sulfamoylbenzoic acid derivatives have been identified in patent literature for their specialized biological activity, such as potent antihypertensive effects with a potentially reduced diuretic side effect profile compared to earlier generations of drugs . This makes them valuable tools for cardiovascular research. This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-3-[(4-sulfamoylphenyl)methylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O6S2/c15-12-6-3-10(14(18)19)7-13(12)25(22,23)17-8-9-1-4-11(5-2-9)24(16,20)21/h1-7,17H,8H2,(H,18,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBBWVHYYRJPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its role as a metabolite of antihypertensive agents and its potential pharmacological properties.

    Industry: Used in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid with key analogs, highlighting structural variations, molecular formulas, and available

Compound Name Substituent on Sulfamoyl Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications Reference
4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid (Target) [(4-Sulfamoylphenyl)methyl] C₁₄H₁₃ClN₂O₆S₂* 428.89† Not explicitly listed Hypothesized higher polarity due to dual sulfamoyl groups N/A
4-Chloro-3-(dimethylsulfamoyl)benzoic acid Dimethylamine C₉H₁₀ClNO₄S 263.69 59210-61-6 Simpler substituent; potential metabolic stability
4-Chloro-3-[(4-chloro-3-(trifluoromethyl)phenyl)sulfamoyl]benzoic acid 4-Chloro-3-(trifluoromethyl)phenyl C₁₄H₈Cl₂F₃NO₄S 412.95 744262-80-4 Enhanced lipophilicity from CF₃ group
4-Chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid 3-Chloro-4-methylphenyl C₁₄H₁₁Cl₂NO₄S 368.21 CID 3517367 Steric effects from methyl and Cl substituents
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid 3-Methylphenyl C₁₄H₁₂ClNO₄S 325.77 1262010-41-2 Moderate lipophilicity
4-Chloro-3-[(4-fluorophenyl)sulfamoyl]benzoic acid 4-Fluorophenyl C₁₃H₉ClFNO₄S 329.73 721415-29-8 Electron-withdrawing F may enhance acidity
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid Benzoyl (linked to second benzoic acid) C₁₄H₁₀ClNO₅S 339.75 Not provided Chlorthalidone impurity; diuretic intermediate
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid Pyridin-2-yl C₁₂H₉ClN₂O₄S 312.73 Not provided Heteroaromatic substituent; potential kinase inhibition

*Hypothetical formula based on structural analysis.
†Calculated based on formula.

Key Structural and Functional Insights:

Substituent Effects on Polarity and Bioavailability: The target compound’s dual sulfamoyl groups (one directly attached, one via a methylene bridge) likely increase polarity and hydrogen-bonding capacity compared to analogs with alkyl or aryl substituents (e.g., dimethylsulfamoyl in ). This could influence solubility and membrane permeability.

Steric and Electronic Modifications :

  • Bulky substituents like 3-chloro-4-methylphenyl () introduce steric hindrance, which may affect binding to enzymatic targets.
  • Electron-withdrawing groups (e.g., fluorine in ) can increase the acidity of the benzoic acid moiety, altering pharmacokinetics.

Pharmaceutical Relevance :

  • Simpler analogs like 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7, ) are documented as intermediates in diuretic synthesis. The target compound’s extended structure may offer improved target specificity or resistance to metabolic degradation.

Biological Activity

4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This compound features a chloro group and sulfonamide functionalities, which are often associated with various pharmacological effects.

  • Molecular Formula : C13H10ClN2O4S
  • Molecular Weight : 305.75 g/mol
  • CAS Number : 1205-30-7
  • IUPAC Name : 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of sulfonamide compounds, including 4-chloro-3-sulfamoylbenzoic acid, exhibit significant antimicrobial properties. The compound has shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli32 µg/mL
Candida albicans100 µg/mL

In a study evaluating the antimicrobial properties of similar compounds, it was found that the presence of the sulfonamide group enhances the antibacterial activity against specific strains, particularly those resistant to conventional antibiotics .

The mechanism by which 4-chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid exerts its antimicrobial effects is primarily through inhibition of bacterial folate synthesis. This is achieved by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. In vitro studies involving Daphnia magna (a standard model for aquatic toxicity) indicated moderate toxicity levels, suggesting that while the compound is effective against pathogens, its environmental impact must be considered .

Case Studies

  • Antimicrobial Efficacy in Clinical Isolates : A study conducted on clinical isolates from patients with urinary tract infections demonstrated that compounds similar to 4-chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid showed significant inhibition against resistant strains of E. coli and Klebsiella pneumoniae .
  • Biofilm Formation Inhibition : Another investigation revealed that this compound effectively inhibited biofilm formation in Staphylococcus aureus, with an MBEC (Minimum Biofilm Eradication Concentration) value of 125 µg/mL. This property is particularly important in treating chronic infections where biofilms are prevalent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-chloro-3-sulfamoylbenzoic acid derivatives, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via sulfonylation of an aminobenzoic acid precursor. For example, reacting 4-amino-3-chlorobenzoic acid with sulfamoyl chloride under basic conditions (pH 8–9 maintained by sodium carbonate) at room temperature yields the sulfonamide derivative. Precipitation is achieved by acidifying the reaction mixture (pH 1–2 with HCl), followed by recrystallization from methanol .
  • Key Parameters :

ParameterCondition
Reactant ratio1:1.2 (aminobenzoic acid:sulfamoyl chloride)
SolventWater
TemperatureRoom temperature
WorkupAcid precipitation, methanol recrystallization

Q. What analytical techniques are most effective for structural confirmation of this compound?

  • X-ray crystallography is ideal for resolving the molecular structure. Software suites like APEX2 and SAINT are used for data collection and refinement, while SADABS corrects absorption effects. For example, intermolecular interactions (O–H⋯O, C–H⋯O, N–H⋯O) can be mapped to confirm dimeric motifs .
  • Spectroscopic methods :

  • NMR : Assign peaks for sulfonamide (–SO₂NH–) and carboxylic acid (–COOH) groups.
  • FT-IR : Confirm S=O (1150–1300 cm⁻¹) and N–H (3300 cm⁻¹) stretches.

Q. What common chemical reactions are observed in derivatives of this compound?

  • Oxidation : The sulfonamide group may form sulfone derivatives under strong oxidizing agents (e.g., KMnO₄).
  • Reduction : The –SO₂– group can be reduced to –S– using agents like LiAlH₄ .
  • Substitution : Chlorine at the 4-position can undergo nucleophilic displacement with amines or alkoxides .

Advanced Research Questions

Q. How does the sulfonamide moiety in this compound influence its biological activity, particularly enzyme inhibition?

  • Mechanism : Sulfonamides act as competitive inhibitors by mimicking the transition state of enzyme substrates. For example, they may bind to carbonic anhydrase via coordination of the sulfonamide nitrogen to the zinc ion in the active site. Structural analogs with electron-withdrawing groups (e.g., –Cl) enhance binding affinity .
  • Optimization : Introduce substituents at the phenyl ring to modulate steric and electronic effects. Fluorine or trifluoromethyl groups improve metabolic stability .

Q. What experimental approaches are used to study the environmental fate of this compound?

  • Environmental partitioning : Assess solubility (logP), soil adsorption (Kd), and bioaccumulation potential using OECD guidelines.
  • Degradation studies :

  • Abiotic : Hydrolysis under varying pH (e.g., pH 4–9 at 50°C).
  • Biotic : Microbial degradation in soil/water systems monitored via LC-MS .
    • Table : Key Environmental Parameters
ParameterMethod
Hydrolysis half-lifeOECD 111 (pH 7, 25°C)
Soil adsorptionBatch equilibrium (OECD 106)

Q. How can computational modeling aid in optimizing this compound for targeted drug delivery?

  • Molecular docking : Screen against target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Prioritize derivatives with high docking scores and favorable binding poses.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity .
  • ADMET prediction : Use tools like SwissADME to estimate permeability (LogP), bioavailability, and toxicity risks .

Notes

  • Contradictions : While sulfonamide synthesis typically requires basic conditions , chlorinated analogs may necessitate inert atmospheres to prevent side reactions (e.g., dehalogenation) .
  • Data Sources : Relied on PubChem, Acta Crystallographica, and Thieme Chemistry for validated protocols .

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